molecular formula C14H20N4 B11866821 2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole

2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole

Katalognummer: B11866821
Molekulargewicht: 244.34 g/mol
InChI-Schlüssel: OIZNWKNGQHFCMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that features both a benzimidazole and a diazepane ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzimidazole ring is known for its biological activity, while the diazepane ring can enhance the compound’s pharmacokinetic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-benzo[d]imidazole with a diazepane derivative under basic conditions. The reaction proceeds through nucleophilic substitution, where the diazepane ring is introduced to the benzimidazole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The diazepane ring can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is unique due to the combination of the benzimidazole and diazepane rings. This combination enhances its biological activity and pharmacokinetic properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C14H20N4

Molekulargewicht

244.34 g/mol

IUPAC-Name

2-(1,4-diazepan-1-ylmethyl)-1-methylbenzimidazole

InChI

InChI=1S/C14H20N4/c1-17-13-6-3-2-5-12(13)16-14(17)11-18-9-4-7-15-8-10-18/h2-3,5-6,15H,4,7-11H2,1H3

InChI-Schlüssel

OIZNWKNGQHFCMD-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2N=C1CN3CCCNCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.